N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as BMS-927711, is a compound that has been extensively studied for its potential use in treating various diseases.
Wirkmechanismus
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide works by inhibiting the P2X7 receptor, which is a ligand-gated ion channel that is found on immune cells. The receptor is activated by extracellular ATP, which leads to the release of pro-inflammatory cytokines and chemokines. By inhibiting the P2X7 receptor, this compound can reduce the release of these inflammatory molecules, which can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation in models of chronic pain and neuropathic pain. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is that it is a potent and selective inhibitor of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammation. Another area of interest is the development of more potent and selective P2X7 receptor inhibitors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves a multistep process. The first step involves the reaction of tert-butylamine with 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid to form an amide intermediate. The intermediate is then reacted with oxalyl chloride to form an acid chloride, which is then reacted with 3-tert-butyl-5-amino-1,2-oxazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied for its potential use in treating various diseases, including chronic pain, inflammation, and neuropathic pain. It has been found to be a potent and selective inhibitor of the P2X7 receptor, which is involved in the immune response and has been implicated in various diseases.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-9-7-11(18-14(17-9)10-5-6-10)15(21)19-13-8-12(20-22-13)16(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKHJSJIUAKBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=NO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.